

Navigating the Landscape of MTAP-Deleted Cancers: A Comparative Guide to TNG462

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Compound of Interest

Compound Name: TNG-0746132

Cat. No.: B10858027

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Disclaimer: No public clinical trial data or developmental updates are available for the compound "**TNG-0746132**." This guide focuses on TNG462, a clinical-stage, MTA-cooperative PRMT5 inhibitor developed by Tango Therapeutics for the treatment of MTAP-deleted cancers, for which Phase 1/2 clinical trial data has been publicly disclosed.

This guide provides a comprehensive comparison of TNG462 (vopimetostat) with other therapeutic options for researchers, scientists, and drug development professionals. We will delve into the available clinical trial data, experimental protocols, and the underlying mechanism of action, offering a clear perspective on its potential positioning in the evolving landscape of precision oncology.

The Therapeutic Rationale: Targeting a Key Vulnerability

Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of all human cancers, including a significant proportion of pancreatic and non-small cell lung cancers.[1][2][3] This deletion leads to the accumulation of methylthioadenosine (MTA), which normally acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][4] Cancer cells with MTAP deletion become highly dependent on the remaining PRMT5 activity for their survival, creating a synthetic lethal vulnerability.[2]

TNG462 is an orally available, selective inhibitor of PRMT5 that works cooperatively with MTA. [1][5][6] This MTA-cooperative binding mechanism allows TNG462 to potently and selectively inhibit PRMT5 in MTAP-deleted cancer cells where MTA levels are high, while sparing normal cells with functional MTAP and low MTA levels.[1][6]

Performance Snapshot: TNG462 Phase 1/2 Clinical Trial Data

The ongoing Phase 1/2 clinical trial (NCT05732831) is evaluating the safety, tolerability, and preliminary anti-tumor activity of TNG462 in patients with advanced or metastatic solid tumors harboring an MTAP deletion.[5][7]

Efficacy in Pancreatic Cancer

Metric	2L Pancreatic Cancer Patients	All Pancreatic Cancer Patients
Objective Response Rate (ORR)	25%	15%
Disease Control Rate (DCR)	-	71%
Median Progression-Free Survival (mPFS)	7.2 months	-
mPFS in 3L+ patients	4.1 months	-
Data as of September 1, 2025.		

Efficacy Across Various MTAP-Deleted Solid Tumors

Metric	Value
Objective Response Rate (ORR)	27% (across all histologies)
Disease Control Rate (DCR)	78% (across all histologies)
Median Progression-Free Survival (mPFS)	6.4 months (across all histologies)
ORR in Cholangiocarcinoma	43% (n=7)
Data as of September 1, 2025, for all histologies and October 20, 2024, for cholangiocarcinoma. [8] [9]	

Safety and Tolerability

TNG462 has demonstrated a manageable safety profile and is generally well-tolerated.[\[8\]](#)

Treatment-Related Adverse Events (TRAEs)	Grade 1	Grade 3
Nausea	26%	Rare
Anemia	20%	13%
Fatigue	19%	Rare
Dysgeusia	19%	Not reported at expansion doses
Thrombocytopenia	13%	Dose-limiting toxicity
No treatment-related Grade 4 or 5 events have been reported. [8]		

Comparative Landscape: Other PRMT5 Inhibitors and Standard of Care

TNG462 is a frontrunner in a new class of MTA-cooperative PRMT5 inhibitors. However, other molecules are also in development, and it's crucial to consider the current standard of care.

Therapeutic Agent	Mechanism of Action	Developer	Key Clinical Data Highlights
BMS-986504 (MRTX1719)	MTA-cooperative PRMT5 inhibitor	Bristol Myers Squibb	In a Phase 1/2 trial, demonstrated a 29% ORR and 80% DCR in pretreated, advanced/metastatic MTAP-deleted NSCLC. [3]
AMG 193	MTA-cooperative PRMT5 inhibitor	Amgen	In a Phase 1 trial, showed a 29% ORR (5/17) in patients with metastatic/locally advanced MTAP-deleted NSCLC. [10]
Standard of Care (Pancreatic Cancer)	Chemotherapy (e.g., FOLFIRINOX, gemcitabine plus nab-paclitaxel)	-	Varies by line of treatment and patient characteristics.
Standard of Care (NSCLC)	Targeted therapy (for actionable mutations), immunotherapy, chemotherapy	-	Dependent on histological subtype and biomarker status.

Experimental Protocols

TNG462 Phase 1/2 Clinical Trial (NCT05732831)

Study Design: An open-label, multicenter, Phase 1/2 study.

- Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of TNG462. Patients with various MTAP-deleted solid tumors were enrolled in cohorts of increasing doses.

- Phase 2 (Dose Expansion): To evaluate the safety and efficacy of TNG462 at the RP2D in specific cohorts of patients with MTAP-deleted cancers, including non-small cell lung cancer and pancreatic cancer.[5]

Key Inclusion Criteria:

- Age \geq 18 years.
- Histologically or cytologically confirmed locally advanced, metastatic, or unresectable solid tumor.
- Documented homozygous deletion of MTAP in the tumor.
- Have received prior standard therapy as available.
- ECOG performance status of 0 or 1.

Key Exclusion Criteria:

- Prior treatment with a PRMT5 inhibitor.
- Symptomatic central nervous system (CNS) metastases.

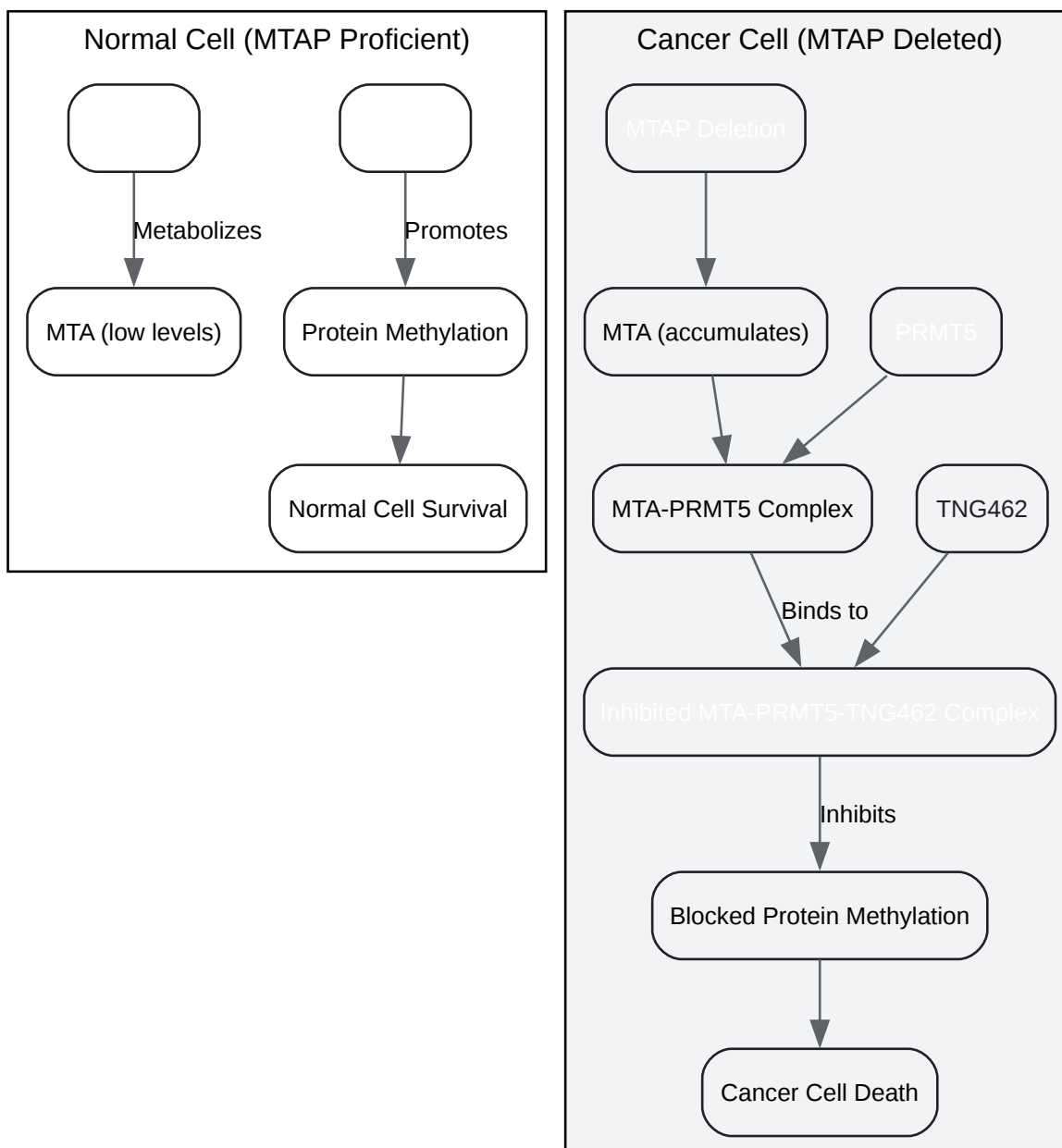
Endpoints:

- Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and serious adverse events (SAEs).
- Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), disease control rate (DCR), and progression-free survival (PFS).

Visualizing the Science

Signaling Pathway of TNG462

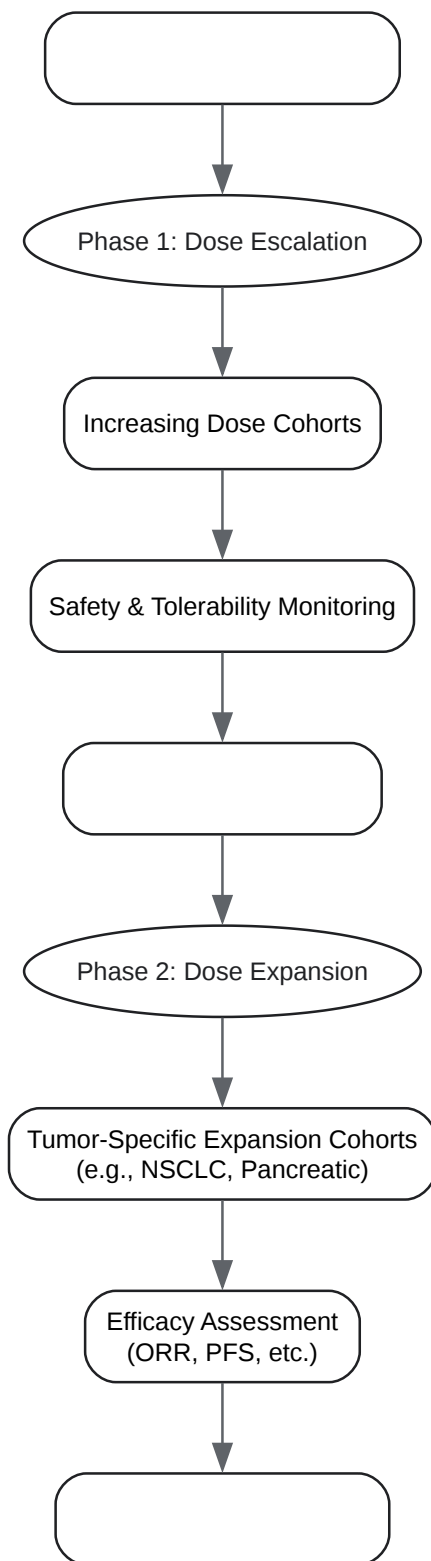
TNG462 Mechanism of Action in MTAP-Deleted Cancer Cells

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Caption: TNG462 selectively inhibits PRMT5 in MTAP-deleted cancer cells.

TNG462 Phase 1/2 Clinical Trial Workflow

TNG462 Phase 1/2 Clinical Trial Workflow

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Caption: Workflow of the TNG462 Phase 1/2 clinical trial.

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References

- 1. trial.medpath.com [trial.medpath.com]
- 2. letswinpc.org [letswinpc.org]
- 3. Novel Targeted Agent Under Study in MTAP-Deleted NSCLC - The ASCO Post [ascopost.com]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Discovery of TNG462, a highly potent and selective MTA-cooperative PRMT5 inhibitor that is synthetic lethal for MTAP deleted cancers - American Chemical Society [acs.digitellinc.com]
- 7. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors - The Happy Lungs Project [happylungsproject.org]
- 8. ir.tangotx.com [ir.tangotx.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. onclive.com [onclive.com]
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